molecular formula C9H10ClNO B14535619 N-(4-Chloro-2-ethylphenyl)formamide CAS No. 62268-11-5

N-(4-Chloro-2-ethylphenyl)formamide

Cat. No.: B14535619
CAS No.: 62268-11-5
M. Wt: 183.63 g/mol
InChI Key: HBGVPIOHLQSDEV-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-ethylphenyl)formamide: is a chemical compound with the molecular formula C9H10ClNO It is an amide derivative, specifically a formamide, where the formyl group is attached to a nitrogen atom that is bonded to a 4-chloro-2-ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Formylation of Aromatic Amines: One common method for synthesizing N-(4-Chloro-2-ethylphenyl)formamide involves the formylation of 4-chloro-2-ethylaniline using formic acid or formic acid derivatives. This reaction typically occurs under acidic conditions and may involve catalysts such as sulfuric acid or hydrochloric acid.

    Use of Formamide Reagents: Another method involves the reaction of 4-chloro-2-ethylaniline with formamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). This method is often used to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale formylation reactions using optimized conditions to ensure high efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(4-Chloro-2-ethylphenyl)formamide can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form amines.

    Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to produce 4-chloro-2-ethylaniline and formic acid.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH)

Major Products:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-Chloro-2-ethylbenzoic acid

    Reduction: 4-Chloro-2-ethylaniline

Scientific Research Applications

Chemistry: N-(4-Chloro-2-ethylphenyl)formamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It may be used in the synthesis of drugs that target specific biological pathways or receptors.

Industry: The compound is utilized in the production of specialty chemicals and materials. Its derivatives may have applications in the development of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-ethylphenyl)formamide depends on its specific application. In organic synthesis, it acts as a formylating agent, introducing formyl groups into target molecules. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

  • N-(4-Chlorophenyl)formamide
  • N-(2-Ethylphenyl)formamide
  • N-(4-Chloro-2-methylphenyl)formamide

Comparison: N-(4-Chloro-2-ethylphenyl)formamide is unique due to the presence of both chloro and ethyl substituents on the aromatic ring. This combination of substituents can influence its reactivity and the properties of its derivatives. Compared to N-(4-Chlorophenyl)formamide, the ethyl group in this compound may enhance its lipophilicity and alter its interaction with biological targets.

Properties

CAS No.

62268-11-5

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

N-(4-chloro-2-ethylphenyl)formamide

InChI

InChI=1S/C9H10ClNO/c1-2-7-5-8(10)3-4-9(7)11-6-12/h3-6H,2H2,1H3,(H,11,12)

InChI Key

HBGVPIOHLQSDEV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)Cl)NC=O

Origin of Product

United States

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